molecular formula C16H12ClN3O2S B2394622 (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324679-75-5

(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2394622
CAS No.: 1324679-75-5
M. Wt: 345.8
InChI Key: NGKHEUSHHCIRPF-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including a chlorophenyl group, a thiophene ring, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceutical compounds and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations in space, leading to a variety of possible 3D structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could potentially make the compound relatively non-polar and lipophilic, while the presence of the oxadiazole and azetidine rings could potentially introduce some polar character .

Scientific Research Applications

Synthesis and Characterization

Novel compounds similar to the target chemical structure have been synthesized and characterized to investigate their structural and chemical properties. Studies such as those conducted by Shahana and Yardily (2020) focus on the synthesis, spectral characterization, and theoretical analysis using density functional theory (DFT) calculations. These investigations offer insights into the compounds' equilibrium geometry, bonding features, and vibrational wave numbers, aiding in understanding their chemical behavior and potential reactivity (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies are crucial for predicting the interaction between a molecule and a target protein, which is vital in drug discovery and design. The compound and its derivatives have been examined through molecular docking to understand their antibacterial activity. Such studies provide a foundation for developing new therapeutic agents by showcasing how these compounds might interact with biological targets to exert their effects (Shahana & Yardily, 2020).

Pharmacological Evaluation

Compounds with structural similarities to (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been evaluated for their pharmacological properties, including antibacterial and antifungal activities. Studies like those by Mistry and Desai (2006) involve the synthesis of related compounds and their assessment against various bacterial and fungal strains. This research highlights the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Mistry & Desai, 2006).

Antioxidant Activity

Research also explores the antioxidant properties of compounds bearing the thiophene and oxadiazole moieties. Studies demonstrate that these compounds can act as potent antioxidant agents, which is significant given the role of oxidative stress in various diseases. By scavenging free radicals, these compounds might help in preventing or managing conditions associated with oxidative damage (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without more information, it’s difficult to speculate on what this might be .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)16(21)20-8-10(9-20)15-18-14(19-22-15)13-6-3-7-23-13/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHEUSHHCIRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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